ETHYL 2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
Description
Properties
IUPAC Name |
ethyl 2-[[2-(4-methoxyphenyl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-5-23-18(21)16-11(2)12(3)24-17(16)19-15(20)10-13-6-8-14(22-4)9-7-13/h6-9H,5,10H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLYQBFIYGEHKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Amide Bond Formation
The acetamido group is formed through EDCI-mediated coupling , as seen in similar compounds . A representative reaction involves:
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Reagents : EDCI, HOBt, DMF, triethylamine (TEA).
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Conditions : Room temperature or elevated temperatures (e.g., 0–5°C).
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Mechanism : EDCI activates the carboxylic acid, forming an active ester intermediate (O-acylisourea), which reacts with the amine to form the amide bond.
Functional Group Transformations
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Hydrolysis : The ethyl ester group can undergo hydrolysis to form the carboxylic acid under basic or acidic conditions .
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Nucleophilic Substitution : The acetamido group may undergo reactions with nucleophiles (e.g., amines, alcohols) to modify the substituent.
EDCI-Mediated Amide Coupling
The mechanism involves three key steps :
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Activation : EDCI reacts with the carboxylic acid to form an active ester.
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Coupling : The amine attacks the active ester, releasing EDCI as a leaving group.
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Deprotection : N-protected intermediates are deprotected (e.g., using TFA) to yield the final amide.
Thiophene Cyclization
In Gewald’s synthesis, α-cyanoketones react with sulfur to form a thiolactone intermediate, which undergoes cyclization and dehydrogenation to yield the thiophene ring .
Spectroscopic Methods
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NMR : Confirms the presence of methyl groups (δ 2.2–2.5 ppm), methoxy (δ 3.8–4.0 ppm), and amide protons (δ 5.5–7.0 ppm).
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IR : Amide I and II bands (1650–1700 cm⁻¹) and ester carbonyl (1730–1760 cm⁻¹) .
Crystallographic Data
For structurally similar thiophene derivatives (e.g., ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate), key crystallographic features include :
Scientific Research Applications
Pharmacological Applications
Ethyl 2-[2-(4-methoxyphenyl)acetamido]-4,5-dimethylthiophene-3-carboxylate has been investigated for its pharmacological properties, particularly in the context of neuroprotection and anti-inflammatory effects.
- Neuroprotective Effects : Research indicates that compounds structurally similar to this compound exhibit neuroprotective properties. For instance, analogs have shown efficacy in protecting neurons from ischemic damage by inhibiting apoptosis and promoting cell survival under stress conditions such as oxygen and glucose deprivation .
- Anti-inflammatory Activity : The compound may also possess anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation. Similar compounds have demonstrated the ability to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.
Synthetic Utility
The synthesis of this compound can be achieved through various chemical pathways. Its structure allows for modifications that can enhance its biological activity or alter its pharmacokinetic properties.
- Chemical Synthesis : The compound can be synthesized using acetamide derivatives and thiophene carboxylic acids. The introduction of the methoxyphenyl group is critical for enhancing the compound's lipophilicity and biological activity.
- Derivatives Development : Researchers are exploring derivatives of this compound to improve its efficacy and selectivity for specific biological targets. This includes modifications to the thiophene ring or the acetamido side chain.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
Mechanism of Action
The compound exerts its effects primarily through the modulation of energy metabolism and O-GlcNAcylation, a post-translational modification that regulates glucose homeostasis . By enhancing O-GlcNAcylation on mitochondrial proteins, it contributes to mitochondrial network homeostasis, cellular bioenergetics, and stress response in neuronal cells under ischemic-like conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in Natural Products
Compounds containing the 4-methoxyphenyl moiety are prevalent in natural products. For instance, chromone derivatives isolated from Aquilaria sinensis (Chinese agarwood) include 6-hydroxy-2-[2-(4-methoxyphenyl)ethyl]chromone , which shares the 4-methoxyphenyl group but differs in backbone structure (chromone vs. thiophene) and substituent positioning . Natural analogs typically exhibit lower synthetic accessibility but higher structural complexity due to additional oxygenation patterns (e.g., 6-hydroxy or 6,7-dimethoxy groups) .
4-Methoxyphenyl Derivatives in Pharmaceuticals
Several USP reference standards feature 4-methoxyphenyl groups, such as N-[2-Hydroxy-5-[(1RS)-1-hydroxy-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]phenyl]formamide (a formoterol-related impurity) .
Data Table: Structural and Functional Comparison
Key Research Findings
Structural Flexibility vs.
Role of the 4-Methoxyphenyl Group : This substituent enhances lipid solubility and membrane permeability, as observed in both natural and synthetic compounds .
Functional Group Trade-offs: The acrylamido-cyano group in analogs improves radical scavenging but may increase toxicity risks compared to the simpler acetamido group in the target compound.
Biological Activity
Ethyl 2-[2-(4-methoxyphenyl)acetamido]-4,5-dimethylthiophene-3-carboxylate is a compound that has garnered attention for its potential therapeutic applications, particularly in neuroprotection and anticancer activity. This article explores the biological activity of this compound, drawing from various research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure
The compound belongs to the thiophene class of compounds, characterized by a five-membered ring containing sulfur. Its structure includes an acetamido group and a methoxyphenyl moiety, which contribute to its biological properties.
Neuroprotective Effects
Research indicates that derivatives of the compound exhibit significant neuroprotective effects. For instance, a study on its analog, SalA-4g, demonstrated that it could improve outcomes in models of ischemic stroke. The compound was shown to:
- Inhibit neuronal apoptosis : In vitro studies indicated that SalA-4g reduced cell death in primary cortical neurons subjected to oxygen and glucose deprivation .
- Enhance metabolic recovery : Imaging studies using fluorine-18-fluorodeoxyglucose PET/CT suggested improved metabolic recovery in ischemic brain regions following treatment with SalA-4g .
Anticancer Activity
The compound's thiophene backbone is associated with various anticancer properties. Studies have shown that:
- Induction of apoptosis : Compounds with similar structures have been reported to effectively induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) with IC50 values ranging from 23.2 to 49.9 μM .
- Cell cycle arrest : Flow cytometry analyses revealed that certain derivatives cause G2/M-phase cell-cycle arrest, which is crucial for inhibiting cancer cell proliferation .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Neuroprotection | Inhibits neuronal apoptosis; enhances metabolic recovery | |
| Anticancer Activity | Induces apoptosis; causes cell cycle arrest |
Case Studies
- Neuroprotective Study : A study involving SalA-4g revealed that pre-treatment improved neurological outcomes in rats subjected to middle cerebral artery occlusion. The compound significantly reduced neuronal loss and improved functional recovery in long-term assessments .
- Anticancer Efficacy : In vitro assays demonstrated that the compound could effectively reduce cell viability in breast cancer cells through mechanisms involving apoptosis and cell cycle disruption .
Pharmacokinetics
Pharmacokinetic studies indicate that the compound can cross the blood-brain barrier efficiently, making it a candidate for treating central nervous system disorders. Its relatively short elimination half-life suggests potential for repeated dosing without significant accumulation .
Q & A
Q. What are the common synthetic routes for preparing ethyl 2-[2-(4-methoxyphenyl)acetamido]-4,5-dimethylthiophene-3-carboxylate?
The compound is synthesized via a two-step process:
- Step 1 : Cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate using 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the active methylene group.
- Step 2 : Knoevenagel condensation with substituted benzaldehydes (e.g., 4-methoxybenzaldehyde) in toluene, catalyzed by piperidine and acetic acid, under reflux for 5–6 hours . Yields typically range from 72% to 94%, with purification via alcohol recrystallization.
Q. What standard assays are used to evaluate the antioxidant activity of this compound?
In vitro antioxidant activity is assessed using:
- DPPH radical scavenging assay : Measures hydrogen-donating capacity.
- Nitric oxide (NO) scavenging assay : Evaluates inhibition of nitrite formation.
- Reducing power assay : Quantifies Fe³⁺ to Fe²⁺ reduction. Results are compared to ascorbic acid or other standard antioxidants, with IC₅₀ values calculated for potency .
Q. What safety precautions are critical during handling?
Based on SDS
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Skin Irrit. 2, Eye Irrit. 2A).
- Ventilation : Use fume hoods to prevent respiratory exposure (Specific Target Organ Toxicity, Resp. Sys.).
- Spill management : Absorb with inert material and dispose as hazardous waste .
Q. How is structural characterization performed for this compound?
Key techniques include:
- IR spectroscopy : Confirms amide (N–H stretch ~3300 cm⁻¹) and ester (C=O ~1700 cm⁻¹) groups.
- ¹H NMR : Identifies aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ ~3.8 ppm), and methylene/methyl signals.
- Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Catalyst screening : Test alternatives to piperidine (e.g., DBU) to enhance condensation efficiency.
- Solvent effects : Compare toluene with polar aprotic solvents (e.g., DMF) for reaction kinetics.
- Purification : Optimize recrystallization solvents (e.g., ethanol vs. methanol) to reduce impurities .
Q. How to resolve contradictions in reported bioactivity data (e.g., antioxidant vs. anti-inflammatory potency)?
- Structure-activity relationship (SAR) analysis : Correlate substituent effects (e.g., electron-donating methoxy groups) with activity trends.
- Dose-response validation : Replicate assays under standardized conditions (e.g., cell line selection, ROS detection methods).
- In vivo cross-validation : Compare carrageenan-induced edema models with in vitro results to assess translatability .
Q. What mechanistic hypotheses explain its anti-inflammatory activity?
Proposed mechanisms include:
- Cytokine modulation : Inhibition of TNF-α or IL-6 via NF-κB pathway suppression.
- ROS scavenging : Neutralization of peroxynitrite (ONOO⁻) radicals in inflamed tissues.
- COX-2/PGE₂ pathway interference : Test using Western blot or ELISA to quantify enzyme inhibition .
Q. How to assess the ecological impact of this compound during disposal?
- Biodegradation assays : Use OECD 301 series tests to measure mineralization in aqueous systems.
- Ecotoxicology : Perform Daphnia magna acute toxicity tests (LC₅₀) and algal growth inhibition studies.
- Bioaccumulation potential : Estimate log P (octanol-water partition coefficient) from molecular structure .
Q. What strategies stabilize this compound under experimental storage conditions?
- Temperature control : Store at –20°C in amber vials to prevent thermal/photo-degradation.
- Solvent compatibility : Avoid DMSO if prolonged storage is required; use acetonitrile or ethanol.
- Lyophilization : For long-term stability, convert to a lyophilized powder under inert atmosphere .
Q. How do substituents on the phenyl ring influence bioactivity and reactivity?
- Electron-withdrawing groups (e.g., NO₂) : May enhance electrophilicity, improving antioxidant activity but reducing solubility.
- Steric effects : Bulky substituents (e.g., cyclohexyl) could hinder binding to enzymatic targets.
- Methoxy vs. methyl groups : Compare hydrogen-bonding capacity and lipophilicity using QSAR modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
